4-Carboxymethyl-3-methylbut-2-en-1,4-olide

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxymethyl-3-methylbut-2-en-1,4-olide typically involves the cyclization of 3-methylmuconic acid. This process can be achieved through acid-catalyzed or base-catalyzed reactions, depending on the desired reaction conditions. The cyclization reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the lactone ring .

Industrial Production Methods: Industrial production of this compound may involve the use of microbial fermentation processes. Specific strains of bacteria or fungi capable of degrading aromatic compounds can be employed to produce this compound through biotransformation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Applications De Recherche Scientifique

Biochemical Applications

4-Carboxymethyl-3-methylbut-2-en-1,4-olide plays a significant role in biochemical processes, particularly in microbial degradation pathways. It is an intermediate in the degradation of chloroaromatic compounds, where it is formed from the enzymatic transformation of cis-dienelactone. Studies have shown that under acidic conditions, this compound can be transformed into maleylacetate, which is further processed by various enzymes such as maleylacetate reductase .

Case Study: Microbial Degradation

A notable case study involves the bacterium Burkholderia sp., which utilizes this compound during the degradation of toluene. The compound accumulates transiently as a metabolic intermediate, indicating its importance in bioremediation processes aimed at detoxifying environmental pollutants .

Environmental Applications

In environmental science, this compound is studied for its role in bioremediation. Its ability to serve as a substrate for microbial metabolism makes it a candidate for enhancing the biodegradation of hazardous compounds in contaminated sites.

Data Table: Biodegradation Pathways

| Compound | Source Organism | Transformation Product | Enzyme Involved |

|---|---|---|---|

| This compound | Burkholderia sp. | Maleylacetate | Maleylacetate reductase |

| Cis-dienelactone | Various bacteria | 4-Carboxymethyl... | Dienelactone hydrolase |

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its structure allows for further chemical modifications that can lead to the development of new materials or pharmaceuticals.

Case Study: Synthesis of Novel Compounds

Research has demonstrated that this lactone can be utilized to synthesize derivatives with enhanced biological activity. For instance, reactions involving this compound have led to the creation of new indole derivatives with potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-Carboxymethyl-3-methylbut-2-en-1,4-olide involves its interaction with specific enzymes and molecular targets. In microbial metabolism, the compound is converted by enzymes such as muconate cycloisomerase, leading to the formation of various metabolic intermediates. These intermediates can then enter different biochemical pathways, contributing to the degradation of aromatic compounds .

Comparaison Avec Des Composés Similaires

- 4-Carboxymethyl-4-methylbut-2-en-1,4-olide

- 4-Carboxylatomethyl-3-methylbut-2-en-1,4-olide

Comparison: 4-Carboxymethyl-3-methylbut-2-en-1,4-olide is unique due to its specific substitution pattern and lactone ring structure. Compared to similar compounds, it exhibits distinct reactivity and stability, making it valuable for specific applications in chemical synthesis and biodegradation studies .

Activité Biologique

4-Carboxymethyl-3-methylbut-2-en-1,4-olide (commonly referred to as 4-CM-MB) is a compound of significant interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

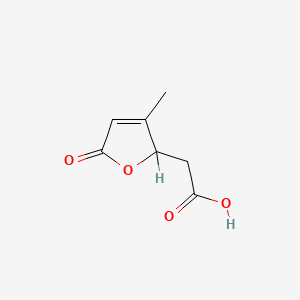

4-CM-MB is a lactone derivative characterized by its unique structural features, which contribute to its biological activity. The compound's structure can be represented as follows:

This molecular composition indicates potential interactions with various biological targets, making it a candidate for drug development.

1. Microbial Metabolism

Research has demonstrated that Rhodococcus rhodochrous N75 can metabolize 4-CM-MB via a modified β-ketoadipate pathway. This organism utilizes specific enzymes to activate and degrade the compound, indicating its role in microbial metabolism and bioremediation processes . The enzyme responsible for this transformation is a lactone-CoA synthetase, which shows specificity for 3-methylmuconolactone, a direct precursor in the metabolic pathway.

| Enzyme Activity | Source Organism | Specificity |

|---|---|---|

| Lactone-CoA synthetase | Rhodococcus rhodochrous N75 | 3-methylmuconolactone |

2. Antimicrobial Properties

4-CM-MB has exhibited promising antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects against Escherichia coli and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values of 62.5 µg/mL and 78.12 µg/mL, respectively . This suggests potential applications in developing antibacterial agents.

3. Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Studies indicate that 4-CM-MB can inhibit the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, with IC50 values of 226 µg/mL and 242.52 µg/mL, respectively . This activity highlights its potential as an anticancer agent.

Case Study: Metabolism in Rhodococcus rhodochrous

In a detailed study, researchers explored the metabolic pathway of 4-CM-MB in Rhodococcus rhodochrous N75. The study found that the presence of this compound induced the expression of specific enzymes involved in its degradation. The findings emphasized the role of microbial metabolism in environmental detoxification processes and suggested that 4-CM-MB could be utilized in bioremediation strategies .

Case Study: Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial properties of 4-CM-MB against resistant strains of bacteria. The results demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may serve as a lead for developing new antibiotics .

Propriétés

IUPAC Name |

2-(3-methyl-5-oxo-2H-furan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-2-7(10)11-5(4)3-6(8)9/h2,5H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEVIPDDAUJTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-98-8 | |

| Record name | 2-Furanacetic acid, 2,5-dihydro-3-methyl-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.